molecular formula C20H23N3O8S B218830 3-(Glutathion-S-yl)-1,4-naphthoquinone CAS No. 114576-98-6

3-(Glutathion-S-yl)-1,4-naphthoquinone

Cat. No.: B218830
CAS No.: 114576-98-6
M. Wt: 465.5 g/mol
InChI Key: YKXMZVCXFUUVNI-STQMWFEESA-N
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Description

3-(Glutathion-S-yl)-1,4-naphthoquinone is a compound formed by the conjugation of glutathione with 1,4-naphthoquinone. This compound is of significant interest due to its role in various biochemical processes, particularly in detoxification pathways. Glutathione conjugation is a common mechanism for the detoxification of electrophilic compounds, and this compound serves as a model for studying these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Glutathion-S-yl)-1,4-naphthoquinone typically involves the reaction of 1,4-naphthoquinone with glutathione under mild conditions. The reaction is usually carried out in an aqueous medium at a neutral or slightly basic pH to facilitate the nucleophilic attack of the thiol group of glutathione on the quinone ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Glutathion-S-yl)-1,4-naphthoquinone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more reactive intermediates.

    Reduction: It can be reduced back to its hydroquinone form.

    Substitution: The glutathione moiety can be replaced by other nucleophiles under certain conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.

    Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive quinone derivatives, while reduction typically yields hydroquinone derivatives.

Scientific Research Applications

3-(Glutathion-S-yl)-1,4-naphthoquinone has several applications in scientific research:

    Chemistry: It is used as a model compound to study redox reactions and the behavior of quinones.

    Biology: The compound is studied for its role in cellular detoxification processes and its interactions with various enzymes.

    Medicine: Research focuses on its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(Glutathion-S-yl)-1,4-naphthoquinone involves its interaction with cellular thiols and enzymes. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can lead to oxidative stress. It also interacts with glutathione-S-transferases, enzymes that facilitate the conjugation of glutathione to electrophilic compounds, aiding in detoxification.

Comparison with Similar Compounds

    3-(Glutathion-S-yl)acetaminophen: Another glutathione conjugate formed from acetaminophen.

    4-Amino-2-(glutathion-S-yl)phenol: A glutathione conjugate formed from p-aminophenol.

Comparison: 3-(Glutathion-S-yl)-1,4-naphthoquinone is unique due to its quinone structure, which allows it to participate in redox cycling and generate ROS. This property distinguishes it from other glutathione conjugates, which may not have the same redox activity.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxynaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O8S/c21-12(5-6-16(25)26)19(30)23-13(20(31)22-8-17(27)28)9-32-15-7-14(24)10-3-1-2-4-11(10)18(15)29/h1-4,7,12-13,24,29H,5-6,8-9,21H2,(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMZVCXFUUVNI-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921425
Record name 4-Amino-5-({1-[(carboxymethyl)imino]-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]-1-hydroxypropan-2-yl}imino)-5-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114576-98-6
Record name 3-(Glutathion-S-yl)-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114576986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-({1-[(carboxymethyl)imino]-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]-1-hydroxypropan-2-yl}imino)-5-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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